An In-depth Technical Guide to 7-Chlorothiochroman-4-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Chlorothiochroman-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 7-chlorothiochroman-4-one, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its synthesis, reactivity, and potential applications, offering valuable insights for researchers and professionals in drug development.
Molecular and Physicochemical Properties
7-Chlorothiochroman-4-one is a substituted thiochroman-4-one, a class of compounds recognized for their versatile chemical reactivity and potential as scaffolds in the design of novel bioactive molecules.[1][2][3] The introduction of a chlorine atom at the 7-position of the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and biological activity.
Table 1: Physical and Chemical Properties of 7-Chlorothiochroman-4-one
| Property | Value | Source |
| CAS Number | 13735-14-3 | |
| Molecular Formula | C₉H₇ClOS | |
| Molecular Weight | 198.67 g/mol | |
| Melting Point | Data not available. For the isomeric 6-chlorothiochroman-4-one, the melting point is reported as 67-71 °C.[4] | - |
| Boiling Point | Data not available. For the isomeric 6-chlorothiochroman-4-one, the boiling point is reported as 342.7 °C at 760 mmHg.[4] | - |
| Appearance | Expected to be a crystalline solid. | General knowledge |
| Solubility | Data not available. Generally, thiochromanones are soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
| XLogP3-AA | 2.5 |
Synthesis of 7-Chlorothiochroman-4-one
The synthesis of thiochroman-4-ones, including the 7-chloro derivative, typically involves a two-step process: the formation of a 3-(arylthio)propanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to form the heterocyclic ring system.[1][5][6]
General Synthetic Pathway
The synthesis commences with the reaction of a substituted thiophenol with a β-halopropionic acid or an α,β-unsaturated acid. For 7-chlorothiochroman-4-one, the starting material would be 3-chlorothiophenol. The subsequent cyclization of the resulting 3-(3-chlorophenylthio)propanoic acid is typically achieved using a strong acid catalyst.
Caption: General synthetic route for 7-chlorothiochroman-4-one.
Detailed Experimental Protocol (Hypothetical)
While a specific protocol for 7-chlorothiochroman-4-one is not detailed in the searched literature, the following is a representative procedure based on the synthesis of analogous thiochroman-4-ones.[5][6]
Step 1: Synthesis of 3-(3-Chlorophenylthio)propanoic Acid
-
To a solution of 3-chlorothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol/water), add a base such as sodium hydroxide (1.0 eq).
-
To this solution, add 3-chloropropionic acid (1.0 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford crude 3-(3-chlorophenylthio)propanoic acid. The product can be further purified by recrystallization.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a stirred solution of 3-(3-chlorophenylthio)propanoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add a dehydrating agent and catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the reaction mixture to facilitate cyclization. The reaction progress can be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice-water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 7-chlorothiochroman-4-one.
-
Purify the product by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 7-chlorothiochroman-4-one is characterized by the presence of several functional groups: a ketone, a thioether, and a chlorinated aromatic ring. These features allow for a variety of chemical transformations.
-
Reactions at the Carbonyl Group: The ketone at the 4-position can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol (7-chlorothiochroman-4-ol), and condensation reactions with various nucleophiles.[7]
-
Reactions at the α-Position: The methylene group adjacent to the carbonyl (C-3) can be functionalized through enolate chemistry. For instance, it can undergo halogenation or hydroxymethylation.[8]
-
Oxidation of the Sulfur Atom: The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).[2]
-
Aromatic Substitution: The electron-withdrawing nature of the chlorine atom and the carbonyl group can influence the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution reactions.
Caption: Key reactivity pathways of 7-chlorothiochroman-4-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups of the heterocyclic ring will give rise to two triplets in the upfield region (typically δ 2.5-3.5 ppm).[5][9][10]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the highly deshielded region (around δ 190-200 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range, and the two aliphatic carbons will appear in the upfield region (δ 20-40 ppm).[5][9]
Infrared (IR) Spectroscopy
The IR spectrum of 7-chlorothiochroman-4-one will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1690 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.[5][11][12]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (198.67 for ¹²C, ¹H, ³⁵Cl, ³²S). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected. Common fragmentation patterns for thiochroman-4-ones involve the loss of CO (28 Da) and other fragments from the heterocyclic ring.[13]
Applications in Research and Drug Development
Thiochroman-4-one and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[14][15] While specific applications for 7-chlorothiochroman-4-one are not extensively documented, the thiochromanone scaffold is a key component in compounds with various biological activities, including:
-
Anticancer Agents: Derivatives of thiochroman-4-one have been investigated for their potential as anticancer agents.[15]
-
Antimicrobial and Antiparasitic Agents: Some thiochromanone derivatives have shown promising activity against various microbes and parasites.[5][16]
-
Enzyme Inhibitors: The thiochromanone core has been utilized in the development of inhibitors for various enzymes.[9]
The presence of the 7-chloro substituent can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making 7-chlorothiochroman-4-one a valuable intermediate for the synthesis of novel therapeutic agents.
Safety and Handling
Based on safety data sheets for related compounds, 7-chlorothiochroman-4-one should be handled with care in a well-ventilated area.[17][18] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
7-Chlorothiochroman-4-one is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its synthesis, reactivity, and spectroscopic properties are of great interest to researchers in drug discovery and development. While specific experimental data for this particular isomer is somewhat limited in the public domain, the information available for the broader class of thiochroman-4-ones provides a strong foundation for its further investigation and utilization in the creation of novel and potent bioactive molecules.
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Vargas, E., Quiñones, W., Echeverri, F., Robledo, S. M., & Vélez, I. D. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]
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